molecular formula C18H26O2 B12518741 1,4-Dibutoxy-2,5-divinylbenzene CAS No. 695231-55-1

1,4-Dibutoxy-2,5-divinylbenzene

Cat. No.: B12518741
CAS No.: 695231-55-1
M. Wt: 274.4 g/mol
InChI Key: UAGIRUUKWNEBKP-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2,5-divinylbenzene (C${18}$H${22}$O$2$) is a substituted benzene derivative featuring butoxy (–OC$4$H$9$) groups at the 1,4-positions and vinyl (–CH=CH$2$) groups at the 2,5-positions. Its structure allows for extended π-conjugation, which enhances nonlinear optical properties . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions and is characterized by its crystalline structure, which influences its electronic behavior .

Properties

CAS No.

695231-55-1

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

1,4-dibutoxy-2,5-bis(ethenyl)benzene

InChI

InChI=1S/C18H26O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h7-8,13-14H,3-6,9-12H2,1-2H3

InChI Key

UAGIRUUKWNEBKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1C=C)OCCCC)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibutoxy-2,5-divinylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with a suitable vinylating agent under specific conditions. For example, the reaction can be carried out in the presence of a palladium catalyst such as PdCl2(PPh3)2 and a copper co-catalyst like CuI. The reaction mixture is typically refluxed under an inert atmosphere, such as argon, for several hours. The product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques, such as column chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutoxy-2,5-divinylbenzene can undergo various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl groups can be reduced to form ethyl groups.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides (RO-) and amines (RNH2).

Major Products Formed

    Oxidation: Formation of 1,4-dibutoxy-2,5-divinylbenzaldehyde or 1,4-dibutoxy-2,5-divinylbenzoic acid.

    Reduction: Formation of 1,4-dibutoxy-2,5-diethylbenzene.

    Substitution: Formation of 1,4-dialkoxy-2,5-divinylbenzene or 1,4-diamino-2,5-divinylbenzene.

Scientific Research Applications

1,4-Dibutoxy-2,5-divinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibutoxy-2,5-divinylbenzene depends on its specific application. In chemical reactions, the vinyl groups can participate in various addition and substitution reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation and may vary depending on the specific context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Key Compounds Compared:

1,4-Dimethoxy-2,5-divinylbenzene (C${12}$H${12}$O$_2$)

1,4-Dibutoxy-2,5-diethynylbenzene (C${18}$H${22}$O$_2$)

1,4-Dibromo-2,5-divinylbenzene (C${8}$H$6$Br$_2$)

1,4-Di-tert-butoxy-2,5-dimethoxybenzene (C${16}$H${26}$O$_4$)

Table 1: Structural and Electronic Properties
Compound Substituents (1,4-; 2,5-) Molecular Weight (g/mol) Key Properties
1,4-Dibutoxy-2,5-divinylbenzene Butoxy; Vinyl 270.37 High 2PA cross-section (~800 GM); Extended π-conjugation
1,4-Dimethoxy-2,5-divinylbenzene Methoxy; Vinyl 204.22 Moderate 2PA (~500 GM); Lower solubility in non-polar solvents
1,4-Dibutoxy-2,5-diethynylbenzene Butoxy; Ethynyl 270.37 Enhanced rigidity due to linear ethynyl groups; Crystalline packing
1,4-Dibromo-2,5-divinylbenzene Bromo; Vinyl 249.93 High reactivity in Suzuki couplings; Reduced 2PA due to electron-withdrawing Br
1,4-Di-tert-butoxy-2,5-dimethoxybenzene tert-Butoxy; Methoxy 282.38 Steric hindrance limits π-conjugation; Lower thermal stability

Key Findings:

  • Butoxy vs. Methoxy Groups : Butoxy substituents increase solubility in organic solvents compared to methoxy, enhancing processability for thin-film applications .
  • Vinyl vs. Ethynyl Groups: Ethynyl groups (C≡C) in 1,4-dibutoxy-2,5-diethynylbenzene provide linearity and rigidity, leading to distinct crystal packing (e.g., monoclinic P2$_1$/c symmetry) compared to the more flexible vinyl analogs .
  • Electron-Withdrawing Effects : Bromine substituents in 1,4-dibromo-2,5-divinylbenzene reduce 2PA efficiency but increase utility in cross-coupling reactions .

Thermal and Chemical Stability

  • Thermal Decomposition : this compound exhibits stability up to 200°C, whereas tert-butoxy analogs (e.g., 1,4-di-tert-butoxy-2,5-dimethoxybenzene) degrade at lower temperatures (~150°C) due to steric strain .
  • Oxidative Stability : Vinyl groups are susceptible to oxidation, limiting long-term storage under ambient conditions. Ethynyl derivatives show greater resistance but require inert atmospheres for synthesis .

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